molecular formula C34H61BO3 B12660799 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole CAS No. 85252-27-3

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Cat. No.: B12660799
CAS No.: 85252-27-3
M. Wt: 528.7 g/mol
InChI Key: GRYZCQIFGJNNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a complex organic compound with the molecular formula C34H61BO3 It features a benzodioxaborole core with two tetradecyl chains and a hydroxyl group

Preparation Methods

The synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole typically involves the following steps:

    Formation of the Benzodioxaborole Core: The initial step involves the formation of the benzodioxaborole core through a reaction between catechol and boric acid under acidic conditions.

    Attachment of Tetradecyl Chains: The tetradecyl chains are introduced via alkylation reactions, often using tetradecyl halides in the presence of a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The hydroxyl group and benzodioxaborole core allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole include:

This compound stands out due to its unique combination of hydrophobic tetradecyl chains and a reactive hydroxyl group, making it versatile for various applications.

Properties

CAS No.

85252-27-3

Molecular Formula

C34H61BO3

Molecular Weight

528.7 g/mol

IUPAC Name

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3

InChI Key

GRYZCQIFGJNNOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.